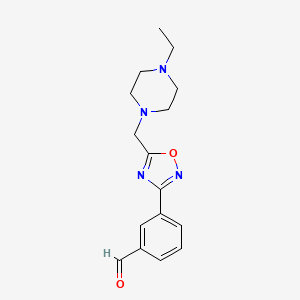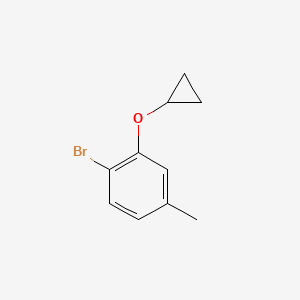
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethylpiperazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the 4-ethylpiperazine group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole core.
Attachment of the benzaldehyde moiety: This can be done through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism by which 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde exerts its effects is largely dependent on its application:
In medicinal chemistry: , it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
In materials science: , its structural properties may influence the physical characteristics of the materials it is incorporated into, such as conductivity or mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
Uniqueness
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 1,2,4-oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
3-[5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H20N4O2/c1-2-19-6-8-20(9-7-19)11-15-17-16(18-22-15)14-5-3-4-13(10-14)12-21/h3-5,10,12H,2,6-9,11H2,1H3 |
InChI-Schlüssel |
TUFDQIOBNDGLIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)


![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)




![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)



![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)
